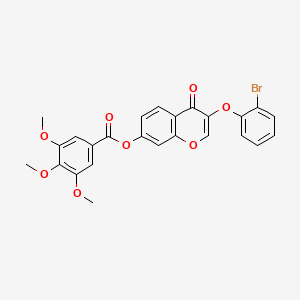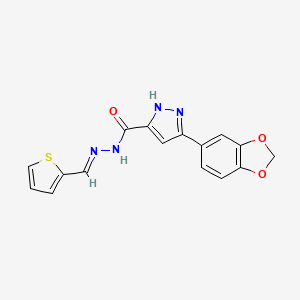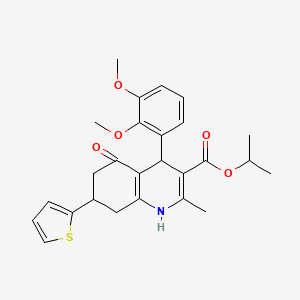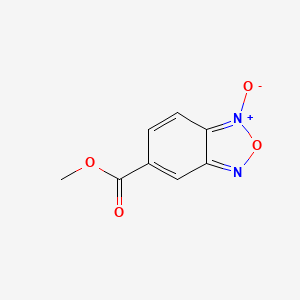![molecular formula C24H22N4OS B11638111 1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11638111.png)
1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one is a complex heterocyclic compound that features a unique spiro structure
Preparation Methods
The synthesis of 1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one with hydrazine hydrate, followed by reactions with orthoformic acid ethyl ester or carbon disulfide . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield corresponding thiols.
Substitution: Alkylation and acylation reactions can occur at the mercapto group, leading to derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and enzyme inhibition activities.
Mechanism of Action
The mechanism of action of 1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways that are crucial for cell growth and survival .
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines and triazolothiadiazines, which share structural features and pharmacological activities. 1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H22N4OS |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
12-phenyl-16-sulfanylidenespiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13-pentaene-9,1'-cyclohexane]-11-one |
InChI |
InChI=1S/C24H22N4OS/c29-21-19-20(18-12-6-5-9-16(18)15-24(19)13-7-2-8-14-24)28-22(25-26-23(28)30)27(21)17-10-3-1-4-11-17/h1,3-6,9-12H,2,7-8,13-15H2,(H,26,30) |
InChI Key |
DSFHAXWLPIBNOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C5=NNC(=S)N45)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11638030.png)
![5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B11638037.png)




![8,9-Bis(4-methoxyphenyl)-2-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11638067.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638072.png)
![N-({3-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11638080.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B11638084.png)
![(3Z)-1-methyl-3-{2-[4-(2-methylpropoxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11638087.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B11638093.png)


